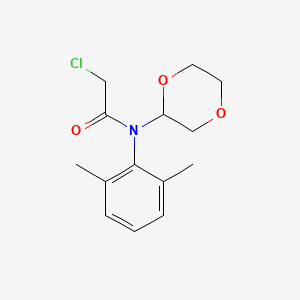
N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dimethylphenyl group, and a dioxane ring attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,6-dimethylaniline, chloroacetyl chloride, and 1,4-dioxane.
Reaction Conditions: The reaction usually takes place under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,6-dimethylaniline is first reacted with chloroacetyl chloride to form an intermediate. This intermediate is then reacted with 1,4-dioxane to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the dioxane ring.
N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide: Lacks the chloro group.
2-chloro-N-(phenyl)-N-(1,4-dioxan-2-yl)acetamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
The presence of both the chloro group and the dioxane ring in 2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
CAS No. |
54237-74-0 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide |
InChI |
InChI=1S/C14H18ClNO3/c1-10-4-3-5-11(2)14(10)16(12(17)8-15)13-9-18-6-7-19-13/h3-5,13H,6-9H2,1-2H3 |
InChI Key |
YIBYBPKHKCGEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2COCCO2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















